MC4R Antagonist Potency vs. ML-00253764 (Benchmark MC4R Antagonist)
The target compound exhibits an IC50 of 52 nM at human MC4R in a cell-based functional antagonist assay [1]. The benchmark MC4R antagonist ML-00253764 demonstrates an IC50 of 32 nM in a comparable cAMP-based assay, placing the target compound within 1.6-fold of the benchmark's potency [2]. This indicates that the morpholino-pyrazinyloxy scaffold achieves near-benchmark potency at MC4R while introducing a distinct chemotype that may offer differentiated physicochemical properties (e.g., reduced lipophilicity attributable to the morpholine oxygen and pyrazine nitrogen atoms) [1][2].
| Evidence Dimension | MC4R antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 52 nM |
| Comparator Or Baseline | ML-00253764, IC50 = 32 nM |
| Quantified Difference | 1.6-fold lower potency than benchmark |
| Conditions | Target: HEK293 cells expressing human MC4R and GScAMP22F reporter, reduction of α-MSH-induced cAMP. Comparator: cAMP assay in HEK293 cells expressing human MC4R. |
Why This Matters
Demonstrates that the compound achieves MC4R antagonist potency comparable to a well-characterized tool compound while offering a structurally distinct chemotype for SAR exploration or IP diversification.
- [1] BindingDB Entry BDBM50565827; IC50=52 nM at human MC4R (CHEMBL4794990). View Source
- [2] Vos, T. et al. (2006) 'Identification and structure-activity relationships of a new series of Melanocortin-4 receptor antagonists', Bioorganic & Medicinal Chemistry Letters, 16(8), pp. 2302–2305. ML-00253764 IC50 = 32 nM. View Source
